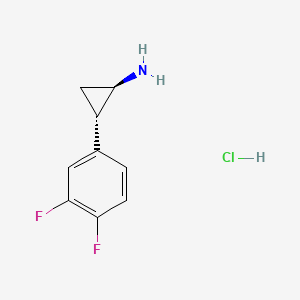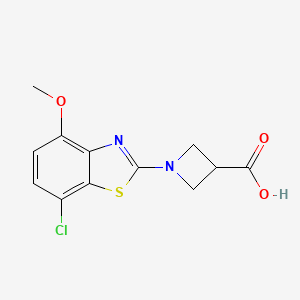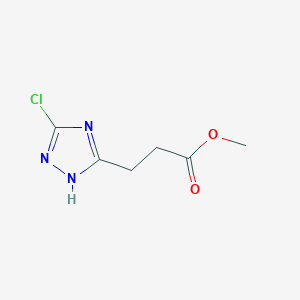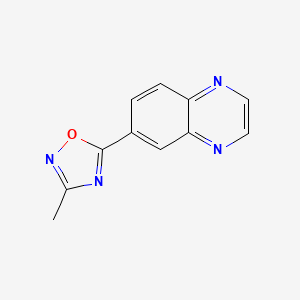![molecular formula C8H8F3NO B1425077 4-[(2,2,2-Trifluoroethyl)amino]phenol CAS No. 1011805-88-1](/img/structure/B1425077.png)
4-[(2,2,2-Trifluoroethyl)amino]phenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA), have been identified for their significant antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective roles. These compounds modulate lipid metabolism and glucose homeostasis, offering therapeutic potential for treating metabolic disorders like diabetes and obesity. Their hepatoprotective effects protect against chemical-induced injuries, and their hypocholesterolemic influence stems from altered nutrient metabolism, highlighting their broad pharmacological applications (Naveed et al., 2018).
Protein–Phenolic Interactions
The interaction between proteins and phenolic compounds affects the structural, functional, and nutritional properties of both. These interactions, influenced by various factors like temperature and pH, can modify protein solubility and stability, impacting food processes and potentially providing health benefits through improved nutritional and functional properties of foods (Ozdal et al., 2013).
Chemosensors Development
Phenolic compounds based on 4-methyl-2,6-diformylphenol (DFP) are utilized in developing chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underscore their importance in analytical chemistry, offering novel applications in environmental monitoring, clinical diagnostics, and research (Roy, 2021).
Anti-Inflammatory and Immunomodulatory Effects
Polyphenolic compounds regulate immunity and exhibit anti-inflammatory mechanisms by interfering with immune cell regulation, cytokine synthesis, and gene expression. They inactivate NF-κB and modulate various signaling pathways, contributing to their anti-inflammatory properties. These effects are associated with health benefits for chronic inflammatory diseases like cardiovascular diseases and diabetes (Yahfoufi et al., 2018).
Environmental and Toxicological Studies
Studies on synthetic phenolic antioxidants (SPAs) and their environmental occurrence, human exposure, and toxicity have highlighted their presence in various matrices. SPAs, such as BHT and DBP, have been detected in human tissues, and their potential for causing hepatic toxicity and endocrine disruption has been suggested. Research calls for further investigation into the contamination, behaviors, and toxicity of SPAs, emphasizing the need for novel compounds with lower environmental impact (Liu & Mabury, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,2,2-trifluoroethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)5-12-6-1-3-7(13)4-2-6/h1-4,12-13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXRLSBHQPLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681087 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2,2-Trifluoroethyl)amino]phenol | |
CAS RN |
1011805-88-1 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)


![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)
![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)
![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)


![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)



![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)